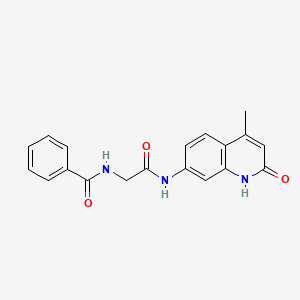
N-(2-((4-甲基-2-氧代-1,2-二氢喹啉-7-基)氨基)-2-氧代乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives
科学研究应用
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
Target of Action
The primary target of this compound is Tankyrase 2 , a member of the poly (ADP-ribose) polymerase (PARP) family . Tankyrases are potential drug targets for cancer and myelin-degrading diseases .
Mode of Action
The compound binds to the nicotinamide-binding site of Tankyrase 2, a local hot spot for fragment binding . This interaction inhibits the enzymatic activity of Tankyrase 2, thereby disrupting its function .
Biochemical Pathways
The inhibition of Tankyrase 2 affects the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation . This disruption can lead to the suppression of cancer cell growth and the promotion of myelin repair .
Pharmacokinetics
Its structural features suggest that it may have good solubility and selectivity, which are important for bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of Tankyrase 2, leading to the disruption of the Wnt signaling pathway . On a cellular level, this can result in the suppression of cancer cell growth and the promotion of myelin repair .
生化分析
Biochemical Properties
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide has been found to interact with tankyrases, a group of enzymes involved in various biochemical reactions . The nature of these interactions is complex and involves binding in the nicotinamide-binding site .
Cellular Effects
Tankyrases, with which it interacts, are known to play roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide exerts its effects at the molecular level through its interactions with tankyrases . It may influence enzyme activity, leading to changes in gene expression .
Metabolic Pathways
Its interaction with tankyrases suggests it may be involved in pathways related to these enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzamide group and other functional groups. Common synthetic routes include:
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Introduction:
Benzamide Group Addition: The final step involves the coupling of the quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the quinoline core or the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids are employed under acidic or basic conditions.
Major Products
相似化合物的比较
Similar Compounds
- N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-ethyl-1,2,3-triazole-5-carboxamide
Uniqueness
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and structural features
属性
IUPAC Name |
N-[2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-9-17(23)22-16-10-14(7-8-15(12)16)21-18(24)11-20-19(25)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,25)(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEIDYBBXWDRQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














